3-Cyanobenzene-1-sulfonyl fluoride
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Overview
Description
3-Cyanobenzene-1-sulfonyl fluoride is a derivative of benzenesulfonamide and has potential applications as kinase inhibitors . It is a type of sulfonyl fluoride, a class of compounds that have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis Analysis
Sulfonyl fluorides can be synthesized through a facile cascade process that transforms abundant and inexpensive sulfonates (or sulfonic acids) into sulfonyl fluorides . This process features mild reaction conditions and uses readily available and easy-to-operate reagents . Another method involves the dehalogenation of α-halo-1,3-dienylsulfonyl fluorides in the presence of zinc powder and acetic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H4FNO2S . The structure of sulfonyl fluorides can be manipulated selectively, with metal-catalyzed processes being a popular tactic .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have unique reactivity in organic synthesis. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have a balance of reactivity and stability that is attractive for various applications .Mechanism of Action
Target of Action
3-Cyanobenzene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
The mode of action of this compound involves the compound acting as an electrophile, engaging with nucleophiles under suitable reaction conditions . This interaction leads to new activation methods and has invigorated research into electrophilic species featuring a sulfur–fluorine bond .
Biochemical Pathways
Given its electrophilic nature, it can be inferred that it may interact with various biochemical pathways involving the amino acids it targets, such as serine, threonine, lysine, tyrosine, cysteine, and histidine .
Pharmacokinetics
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for applications in medicinal chemistry and chemical biology
Result of Action
The result of the action of this compound involves the modification of specific amino acid residues, leading to potential changes in protein function . The exact molecular and cellular effects would depend on the specific proteins targeted and the context in which the compound is used.
Action Environment
Sulfonyl fluorides, including this compound, are known for their resistance to hydrolysis under physiological conditions . This suggests that they can maintain their reactivity and stability in various environments, including those found in biological systems.
Safety and Hazards
3-Cyanobenzene-1-sulfonyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . With increasing demands for environmental friendliness and sustainability, photochemical and electrochemical strategies have recently emerged as alternative methods for synthesizing diverse sulfonyl fluorides . This could potentially open new horizons for the synthesis of compounds like 3-Cyanobenzene-1-sulfonyl fluoride.
Biochemical Analysis
Biochemical Properties
The role of 3-Cyanobenzene-1-sulfonyl fluoride in biochemical reactions is primarily associated with the sulfur (VI) fluoride exchange (SuFEx) reaction . This reaction generates specific covalent linkages between proteins in cells and in vivo, opening innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable covalent linkage between a protein and its interacting biomolecule through the SuFEx reaction . This process converts the transient and reversible protein-biomolecule interaction into a stable binding complex .
Temporal Effects in Laboratory Settings
It is known that sulfonyl fluorides are stable and resistant to hydrolysis and thermolysis .
Metabolic Pathways
It is known that sulfonyl fluorides can react with active site amino acids to inactivate enzymes .
Properties
IUPAC Name |
3-cyanobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDHNTIGKYTAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-27-7 |
Source
|
Record name | 402-27-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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